Therapeutic Index Improvement Against MDR Gram-Negative Pathogens: Dermaseptin-H15 vs. Dermaseptin S4
Dermaseptin-H15 (Sequence 15 in U.S. Patent 10,221,222 B2) is claimed to demonstrate improved therapeutic index against Gram-negative bacterial pathogens relative to native Dermaseptin S4. The patent explicitly states that the claimed peptide compositions maintain or improve antimicrobial activity against Acinetobacter baumannii and Pseudomonas aeruginosa while significantly decreasing hemolytic activity against human red blood cells [1]. For context, native Dermaseptin S4 exhibits an HC₅₀ of approximately 1.4 μM against human erythrocytes under standardized 3-hour incubation at 37°C, with a therapeutic index (HC₅₀/MIC) of ≤0.3 against A. baumannii [2]. By contrast, optimized dermaseptin S4 derivatives incorporating specificity determinants achieved therapeutic index improvements of 730-fold (TI = 219) against A. baumannii and 980-fold against P. aeruginosa [3]. While exact MIC and HC₅₀ values for Dermaseptin-H15 are not publicly disclosed in the available literature, its inclusion within the patent family explicitly claiming such improvements provides class-level inference of enhanced selectivity relative to native Dermaseptin S4 [4].
| Evidence Dimension | Therapeutic index (HC₅₀/MIC ratio) against Gram-negative pathogens |
|---|---|
| Target Compound Data | Claimed to maintain or improve antimicrobial activity against A. baumannii and P. aeruginosa with significantly decreased hemolytic activity (U.S. Patent 10,221,222 B2) |
| Comparator Or Baseline | Native Dermaseptin S4: HC₅₀ ≈ 1.4 μM (human erythrocytes, 37°C, 3h); TI ≈ 0.3 against A. baumannii |
| Quantified Difference | Therapeutic index improvements up to 730-fold to 980-fold demonstrated for optimized dermaseptin derivatives incorporating specificity determinants |
| Conditions | Human red blood cell hemolysis assay (3h incubation, 37°C); MIC determination against A. baumannii and P. aeruginosa clinical isolates |
Why This Matters
Therapeutic index is the critical procurement selection criterion for AMPs intended for further development against MDR Gram-negative infections.
- [1] Jiang Z, Hodges RS, Mant CT, Gera L. Dermaseptin-type and piscidin-type antimicrobial peptides. U.S. Patent 10,221,222 B2. Granted March 5, 2019. View Source
- [2] Jiang Z, Vasil AI, Hale JD, et al. Specificity determinants improve therapeutic indices of two antimicrobial peptides piscidin 1 and dermaseptin S4 against the Gram-negative pathogens Acinetobacter baumannii and Pseudomonas aeruginosa. Pharmaceuticals. 2014;7(4):366-391. View Source
- [3] Casciaro B, Loffredo MR, Cappiello F, et al. Evaluation of the antibacterial activity of new dermaseptin derivatives against Acinetobacter baumannii. Pharmaceuticals. 2024;17(2):171. View Source
- [4] Jiang Z, Hodges RS, Mant CT, Gera L. Dermaseptin-type and piscidin-type antimicrobial peptides. U.S. Patent Application Publication US20190202877A1. Published July 4, 2019. View Source
